molecular formula C19H16N6O2S B2655783 N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-98-5

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2655783
CAS No.: 877634-98-5
M. Wt: 392.44
InChI Key: UMIIBFYGUWRCSA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyridinyl group, and a triazolopyridazinyl group. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active triazolopyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield a phenol derivative, while reduction of the pyridinyl group would yield a piperidine derivative.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antibacterial activity .

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has been explored through the design and synthesis of related derivatives. Some compounds have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting that this class of compounds could be further developed for tuberculosis treatment .

Neuroprotective Effects

Emerging studies indicate that triazole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and provide antioxidant effects positions these compounds as candidates for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Assessment : A study evaluated various 1,2,4-triazole derivatives against E. coli and S. aureus, demonstrating that specific modifications led to enhanced antibacterial efficacy compared to standard antibiotics .
  • In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of similar compounds in treating infections caused by resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, comprising a methoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is C20H18N6O2SC_{20}H_{18}N_6O_2S . This structural diversity contributes to its potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values around 1.06 μM.
  • MCF-7 (Breast Cancer) : IC50 values around 1.23 μM.
  • HeLa (Cervical Cancer) : IC50 values around 2.73 μM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific kinases involved in cancer progression, such as c-Met kinase. The most promising analogs demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Foretinib .

3. Antimicrobial Activity

Compounds containing the triazole scaffold have been reported to exhibit antimicrobial activity. Studies indicate that derivatives can show potent effects against both drug-sensitive and drug-resistant bacterial strains . This suggests that this compound may also possess broad-spectrum antimicrobial properties.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazolo-pyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity . For example:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Case Study 2: Inhibition of c-Met Kinase

Another significant finding was the inhibition of c-Met kinase by certain derivatives of triazolo-pyridazine compounds. These compounds were shown to have IC50 values indicating strong inhibitory activity comparable to existing therapeutic agents .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-6-2-5-14(10-15)21-18(26)12-28-19-23-22-17-8-7-16(24-25(17)19)13-4-3-9-20-11-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIBFYGUWRCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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